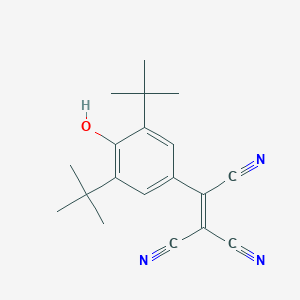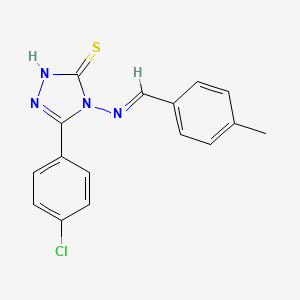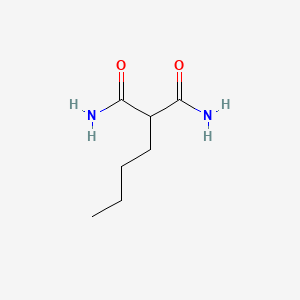
(3,5-Di-tert-butyl-4-hydroxyphenyl)ethene-1,1,2-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenolic group with bulky tert-butyl substituents, which contribute to its stability and reactivity.
準備方法
The synthesis of 2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile typically involves multiple steps. One common method includes the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with malononitrile under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the ethylene and tricarbonitrile groups, resulting in the final compound. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .
化学反応の分析
2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho to the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. .
科学的研究の応用
2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in polymer chemistry.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is employed as an additive in materials to enhance stability and longevity
作用機序
The mechanism of action of 2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile involves its interaction with free radicals and reactive oxygen species. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This antioxidant activity is crucial in protecting cells and materials from degradation .
類似化合物との比較
Similar compounds to 2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile include:
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Known for its use as a polymer stabilizer and antioxidant.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another antioxidant used in polymers and organic compounds.
Probucol: A cholesterol-lowering drug with antioxidant properties.
The uniqueness of 2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile lies in its specific structural features, which provide a balance of stability and reactivity, making it suitable for diverse applications.
特性
CAS番号 |
25751-79-5 |
|---|---|
分子式 |
C19H21N3O |
分子量 |
307.4 g/mol |
IUPAC名 |
2-(3,5-ditert-butyl-4-hydroxyphenyl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C19H21N3O/c1-18(2,3)15-7-12(14(11-22)13(9-20)10-21)8-16(17(15)23)19(4,5)6/h7-8,23H,1-6H3 |
InChIキー |
DOICWPBNLOALEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=C(C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride](/img/structure/B11997603.png)
![2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B11997611.png)
![Methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11997621.png)
![methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate](/img/structure/B11997622.png)
![1-ethyl-4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997630.png)
![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997631.png)

![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)hexanamide](/img/structure/B11997637.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11997640.png)
![{[(Diphenylmethylidene)amino]oxy}(methylamino)methanone](/img/structure/B11997647.png)
![2-(4-chlorophenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11997661.png)

![N'-[(E)-9-Anthrylmethylidene]-2-[(1-benzyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide](/img/structure/B11997670.png)
